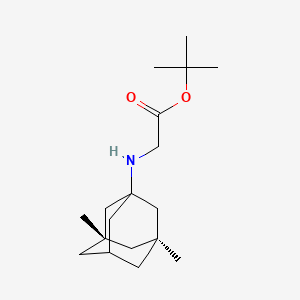
Memantine Glycine tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Memantine Glycine tert-Butyl Ester is a biochemical compound with the molecular formula C18H31NO2 and a molecular weight of 293.44 . It is a derivative of memantine, which is known for its use in treating moderate to severe dementia in Alzheimer’s disease . This compound is utilized in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of Memantine Glycine tert-Butyl Ester involves the reaction of memantine with glycine tert-butyl ester. One efficient method for synthesizing tert-butyl glycinate, a related compound, involves the reaction of tert-butyl bromoacetate with a large excess of ammonia . This reaction is typically carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Memantine Glycine tert-Butyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl alcohol, acidic catalysts, and ammonia . For example, the etherification of glycerol with tert-butyl alcohol in the presence of acidic catalysts produces ethers such as monoethers, diethers, and triethers . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Memantine Glycine tert-Butyl Ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in various synthetic processes . In biology, it is utilized in proteomics research to study protein interactions and functions . In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease . Additionally, it has applications in the pharmaceutical industry for drug development and production .
Mechanism of Action
The mechanism of action of Memantine Glycine tert-Butyl Ester is believed to involve the blockade of current flow through channels of N-methyl-D-aspartate (NMDA) receptors, a subfamily of glutamate receptors broadly involved in brain function . By blocking the effects of glutamate, this compound helps to prevent neuronal excitability and excessive stimulation, which are characteristic of Alzheimer’s disease . This mechanism is similar to that of memantine, which is known for its neuroprotective effects .
Comparison with Similar Compounds
Memantine Glycine tert-Butyl Ester can be compared to other similar compounds such as glycine tert-butyl ester hydrochloride and tert-butyl aminoacetate hydrochloride . These compounds share similar chemical structures and properties but differ in their specific applications and mechanisms of action. For example, glycine tert-butyl ester hydrochloride is primarily used in peptide synthesis, while this compound is utilized in neurological research and drug development .
Properties
Molecular Formula |
C18H31NO2 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
tert-butyl 2-[[(3S,5S)-3,5-dimethyl-1-adamantyl]amino]acetate |
InChI |
InChI=1S/C18H31NO2/c1-15(2,3)21-14(20)9-19-18-8-13-6-16(4,11-18)10-17(5,7-13)12-18/h13,19H,6-12H2,1-5H3/t13?,16-,17-,18?/m0/s1 |
InChI Key |
UEGJJRLHABYDSX-KHCOKFHASA-N |
Isomeric SMILES |
C[C@]12CC3C[C@@](C1)(CC(C3)(C2)NCC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


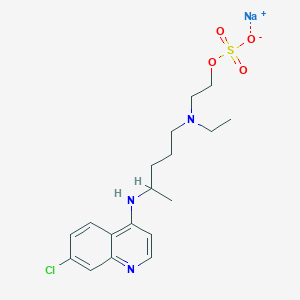

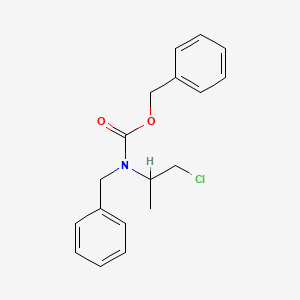
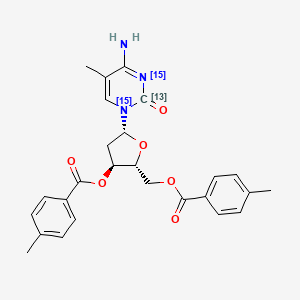
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13846225.png)
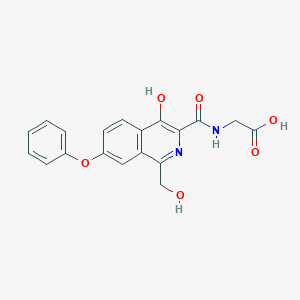

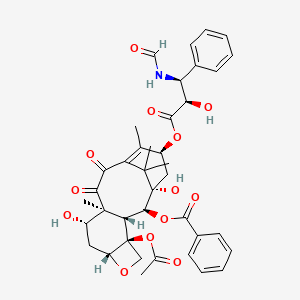
![N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic Acid Methyl Ester](/img/structure/B13846260.png)

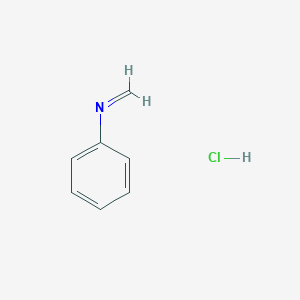
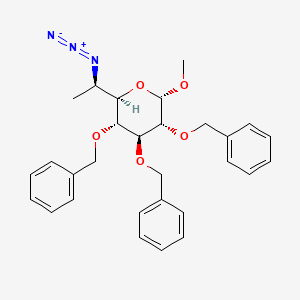
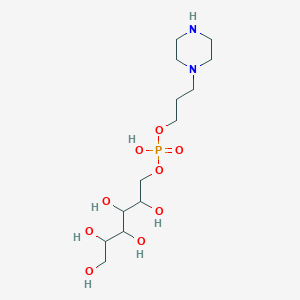
![(1R)-1-[3-Hydroxy-3-oxido-8-oxo-10-(2-pyridinyldithio)-2,4-dioxa-7-aza-3-phosphadec-1-yl]-1,2-ethanediyl Ester Hexadecanoic Acid Monosodium Salt](/img/structure/B13846295.png)
